4-Nitrosomethylaminopyridine

Beschreibung

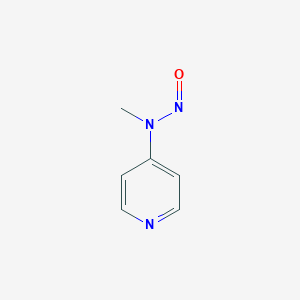

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-N-pyridin-4-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-9(8-10)6-2-4-7-5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCLASNZDZCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=NC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021052 | |

| Record name | N-Methyl-N-nitroso-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16219-99-1 | |

| Record name | 4-Nitrosomethylaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016219991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-nitroso-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosopyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROSOMETHYLAMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM9FX3ULY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Critical Role of a Nitrosamine Impurity Standard

An In-depth Technical Guide to 4-Nitrosomethylaminopyridine (CAS 16219-99-1): Properties, Synthesis, and Application in Pharmaceutical Quality Control

4-Nitrosomethylaminopyridine (NMAP), registered under CAS number 16219-99-1, is a heterocyclic N-nitrosamine compound.[1] While not a therapeutic agent itself, NMAP has emerged as a molecule of significant importance within the pharmaceutical industry. Its primary and critical function is to serve as a high-purity analytical reference standard.[1][2][3] In an era of heightened regulatory scrutiny concerning potentially genotoxic impurities in drug products, the availability of well-characterized standards like NMAP is indispensable.

The presence of nitrosamine impurities in pharmaceuticals, even at trace levels, is a major concern for global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to the classification of many compounds in this class as probable or suspected human carcinogens.[1][4] NMAP is utilized by researchers, scientists, and drug development professionals for the development and validation of sensitive analytical methods designed to detect and quantify such impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, and application of 4-Nitrosomethylaminopyridine, offering field-proven insights for its effective use in a quality control and drug development setting.

Physicochemical and Structural Properties

A thorough understanding of a reference standard's physical and chemical properties is fundamental to its correct handling, storage, and application in analytical methodologies. NMAP is typically described as an off-white solid, with key properties compiled from various databases and supplier technical sheets.[5]

Table 1: Chemical Identity and Physicochemical Properties of 4-Nitrosomethylaminopyridine

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-N-pyridin-4-ylnitrous amide | [1][6] |

| Synonyms | 4-(Methylnitrosamino)pyridine, N-Methyl-N-nitroso-4-aminopyridine | [6][7][] |

| CAS Number | 16219-99-1 | [6][7] |

| Molecular Formula | C₆H₇N₃O | [6][7] |

| Molecular Weight | 137.14 g/mol | [3][6][9] |

| Appearance | Off-white solid | [5] |

| Boiling Point | 286.6 °C at 760 mmHg (Predicted/Calculated) | [4][7] |

| Density | 1.17 g/cm³ (Predicted/Calculated) | [7][10] |

| Vapor Pressure | 0.00262 mmHg at 25°C | [7][10] |

| pKa | 2.94 ± 0.10 (Predicted) | [4][7] |

| Flash Point | 127.1 °C | [7] |

| Solubility | Soluble in Methanol (MEOH), Acetonitrile | [5][11] |

| Storage | 2-8 °C | [5][] |

Note: Some physical properties, such as boiling point and density, are predicted values from computational models.

Caption: Chemical structure of 4-Nitrosomethylaminopyridine (NMAP).

Synthesis and Mechanism of Formation

The principal and most common method for the synthesis of 4-Nitrosomethylaminopyridine is the N-nitrosation of its secondary amine precursor, 4-methylaminopyridine.[1] This reaction is a classic example of electrophilic substitution at a nitrogen atom.

Causality of Experimental Choices

The reaction is typically conducted under acidic conditions. This is a critical choice because the acid (e.g., sulfuric or hydrochloric acid) protonates the nitrite salt (commonly sodium nitrite, NaNO₂), generating nitrous acid (HNO₂). The nitrous acid is then further protonated and loses water to form the highly reactive electrophile, the nitrosonium ion (NO⁺) .[1] The lone pair of electrons on the nitrogen atom of the methylamino group of 4-methylaminopyridine then acts as a nucleophile, attacking the electrophilic nitrosonium ion.[1]

Temperature control, for instance, maintaining a range of 45–50°C as cited in general industrial protocols, is crucial to prevent unwanted side reactions and decomposition of the thermally sensitive nitrous acid.[1]

Caption: Synthesis pathway for 4-Nitrosomethylaminopyridine (NMAP).

Experimental Protocol: General N-Nitrosation Procedure

The following is a generalized, illustrative protocol based on the established chemistry for N-nitrosation. Specific quantities and conditions must be optimized for laboratory scale and safety considerations.

-

Dissolution: Dissolve the precursor amine, 4-methylaminopyridine, in a suitable acidic aqueous solution (e.g., dilute sulfuric acid) in a reaction vessel equipped with a stirrer and temperature probe.

-

Cooling: Cool the solution to a controlled temperature, typically between 0-10°C, to manage the exothermic nature of the reaction and the stability of nitrous acid.

-

Nitrosating Agent Addition: Prepare a separate aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred amine solution. The rate of addition is critical to maintain the desired temperature range.

-

Reaction Monitoring: Monitor the reaction progress. A simple qualitative test, such as using potassium iodide-starch paper, can be used to check for the presence of excess nitrous acid, which indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.

-

Extraction & Purification: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the high purity required for a reference standard.

Application in Pharmaceutical Analysis and Quality Control

The primary utility of 4-Nitrosomethylaminopyridine is as a fully characterized impurity reference standard for analytical applications within the pharmaceutical industry.[1] It is essential for method development, validation, and routine quality control (QC) testing.[1][2] Its use is particularly relevant for drug products such as Asenapine, Isoniazid, and Valsartan, where related secondary amines could potentially form nitrosamine impurities.[3][][9]

The workflow involves using a precisely weighed amount of the high-purity NMAP standard to prepare stock and working solutions of known concentrations. These solutions are then used to:

-

Develop and Optimize Analytical Methods: In techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the standard is used to determine the retention time and response factor of NMAP, allowing for the optimization of separation and detection parameters.

-

Validate Methods (AMV): The standard is used to establish key validation parameters such as specificity, linearity, accuracy, precision, and sensitivity, including the Limit of Detection (LOD) and Limit of Quantification (LOQ). This ensures the analytical method is reliable and fit for its intended purpose.

-

Quantify Impurities in QC: During routine QC testing of API batches or finished products, the NMAP standard is used to create a calibration curve. The response of any potential NMAP impurity found in the test sample is compared against this curve to accurately determine its concentration, ensuring it remains below the strict safety thresholds set by regulators.[1][12]

Caption: Use of NMAP reference standard in a typical QC workflow.

Spectroscopic Profile and Characterization

As a reference material, NMAP must be supplied with comprehensive characterization data to ensure its identity and purity.[1][2] Standard characterization includes techniques like HPLC, Mass Spectrometry, ¹H NMR, and FT-IR.[1][3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides structural confirmation. For NMAP, the spectrum would be expected to show distinct signals for the protons on the pyridine ring and a singlet for the three protons of the methyl (-CH₃) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4-substitution pattern on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule, complementing the ¹H NMR data.

-

Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this confirms the molecular weight of the compound (137.14 g/mol ) by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 138.1).[3][5]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in the molecule. The spectrum of NMAP would show characteristic absorption bands for N=O (nitroso) stretching, C-N stretching, and aromatic C=C and C-H bonds of the pyridine ring.

-

HPLC: This is the primary technique for determining the purity of the reference standard, typically reported as >95% or higher.[5][]

Toxicology and Safe Handling

The safety profile of NMAP is of paramount importance due to its classification and the general concern for N-nitrosamines.

Table 2: GHS Hazard Classification for 4-Nitrosomethylaminopyridine

| Hazard Code | Hazard Statement | Class |

| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H351 | Suspected of causing cancer | Carcinogenicity (Category 2) |

| Source: Aggregated GHS information from ECHA C&L Inventory.[6] |

The compound is listed as a poison by ingestion.[4][13] While many N-nitroso compounds are known carcinogens, one long-term study in rats reportedly found 4-NMPY to be non-carcinogenic.[1] However, given the GHS classification and the structural alerts for genotoxicity, it must be handled with extreme caution as a potential carcinogen.[4][6] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4][13]

Mandatory Safety Protocols

Due to its hazardous nature, strict safety protocols must be followed when handling NMAP.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10]

-

Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]

-

Handling: Avoid contact with skin and eyes.[10] Avoid formation of dust. Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10] The recommended storage temperature is 2-8°C.[5][]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.[10]

Conclusion

4-Nitrosomethylaminopyridine (CAS 16219-99-1) is a vital tool for the pharmaceutical industry. Its role as a high-purity, well-characterized reference standard is central to the robust control of genotoxic impurities in drug manufacturing. By enabling the development, validation, and execution of sensitive analytical methods, NMAP empowers scientists and quality control professionals to ensure that pharmaceutical products meet the stringent safety and quality standards demanded by regulatory authorities and expected by patients. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible application in advancing drug safety.

References

-

Cas 16219-99-1, 4-nitrosomethylaminopyridine. (n.d.). LookChem. Retrieved from [Link]

-

CAS No.16219-99-1, 4-nitrosomethylaminopyridine Suppliers. (n.d.). LookChem. Retrieved from [Link]

-

Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link]

-

N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. (n.d.). Cleanchem. Retrieved from [Link]

-

4-Nitrosomethylaminopyridine. (n.d.). PubChem. Retrieved from [Link]

-

4-nitrosomethylaminopyridine. (n.d.). SynZeal. Retrieved from [Link]

-

4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1. (n.d.). Veeprho. Retrieved from [Link]

-

4-Nitrosomethylaminopyridine. (n.d.). Allmpus. Retrieved from [Link]

-

CAS No : 16219-99-1 | Product Name : 4-Nitrosomethylaminopyridine. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

N-methyl-N-(pyridin-4-ylmethyl)nitrous amide | CAS 6335-95-1. (n.d.). Veeprho. Retrieved from [Link]

-

N-Nitroso-diphenylamine (NDPhA) | CAS 86-30-6. (n.d.). Veeprho. Retrieved from [Link]

Sources

- 1. 4-Nitrosomethylaminopyridine (NMAP) CAS 16219-99-1 [benchchem.com]

- 2. 4-nitrosomethylaminopyridine | SynZeal [synzeal.com]

- 3. veeprho.com [veeprho.com]

- 4. 4-nitrosomethylaminopyridine | 16219-99-1 [chemicalbook.com]

- 5. allmpus.com [allmpus.com]

- 6. 4-Nitrosomethylaminopyridine | C6H7N3O | CID 146271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. N-methyl-N-(pyridin-4-yl)nitrous amide - Daicel Pharma Standards [daicelpharmastandards.com]

- 12. veeprho.com [veeprho.com]

- 13. lookchem.com [lookchem.com]

physical and chemical properties of 4-Nitrosomethylaminopyridine

Characterization, Analysis, and Control in Pharmaceutical Development

Executive Summary

4-Nitrosomethylaminopyridine (NNAP) , also identified as

This technical guide provides a comprehensive analysis of the physicochemical properties, chemical stability, synthesis mechanisms, and trace-level analytical detection of NNAP. It is designed to support researchers and Quality Control (QC) scientists in establishing robust control strategies compliant with FDA and EMA regulatory frameworks (ICH M7).

Molecular Identity & Structural Analysis

NNAP is characterized by a pyridine ring substituted at the 4-position with an

| Attribute | Detail |

| IUPAC Name | |

| Common Name | 4-Nitrosomethylaminopyridine (NNAP) |

| CAS Registry Number | 16219-99-1 |

| Molecular Formula | C |

| Molecular Weight | 137.14 g/mol |

| SMILES | CN(C1=CC=NC=C1)N=O[1][2][3] |

| InChI Key | CNXCLASNZDZCBC-UHFFFAOYSA-N |

Structural Isomerism & Rotamers

A defining feature of NNAP is the restricted rotation around the N–N bond due to the partial double-bond character arising from resonance delocalization between the amine nitrogen and the nitroso oxygen. This results in the existence of syn and anti rotamers, often observable in NMR spectroscopy at ambient temperatures.

Physicochemical Profile

The following data consolidates experimental and predicted properties essential for method development (solubility, retention time prediction) and safety handling.

| Property | Value / Description | Relevance |

| Appearance | Off-white to pale yellow solid/crystals | Visual identification of reference standards. |

| Boiling Point | 286.6°C (Predicted at 760 mmHg) | High boiling point indicates low volatility; unlikely to be lost during standard drying. |

| Density | 1.17 g/cm | Relevant for solid-state handling.[4] |

| pKa (Pyridine N) | ~2.94 ± 0.10 | Significantly less basic than 4-DMAP (pKa ~9.6) due to the electron-withdrawing nitroso group. |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane | DMSO is the preferred diluent for stock solutions to ensure stability. |

| LogP | ~0.24 (Predicted) | Indicates moderate hydrophilicity; suggests retention on C18 columns requires low organic initial conditions. |

Chemical Reactivity & Synthesis

Understanding the formation and degradation pathways of NNAP is vital for root-cause analysis in drug manufacturing.

4.1 Formation Mechanism (Nitrosation)

NNAP is primarily formed via the electrophilic nitrosation of the secondary amine precursor, 4-(methylamino)pyridine. This reaction occurs when the precursor encounters a nitrosating agent (e.g., sodium nitrite in acidic media, nitrous anhydride N

Key Reaction Steps:

-

Activation: Nitrite (

) reacts with acid ( -

Attack: The lone pair of the secondary amine nitrogen attacks the electrophilic nitrogen of the nitrosonium ion.

-

Deprotonation: Loss of a proton yields the stable

-nitrosamine.

4.2 Degradation & Stability

-

Photodegradation: Like most nitrosamines, NNAP is sensitive to UV light. The N–NO bond is liable to homolytic cleavage upon irradiation, generating nitric oxide (

) and an aminyl radical. Protocol: All analytical work must be performed under amber light or UV-filtered conditions. -

Denitrosation: Reversible in strong acids containing scavengers (e.g., sulfamic acid), regenerating the parent amine.

4.3 Visualization: Formation Pathway

The following diagram illustrates the critical control points in the formation of NNAP.

Figure 1: Mechanism of NNAP formation via electrophilic nitrosation of the secondary amine precursor.

Spectroscopic Characterization

Authenticating the reference standard requires multi-modal spectroscopy.

-

Mass Spectrometry (LC-MS):

-

Parent Ion:

m/z. -

Fragmentation: High collision energy typically yields a characteristic loss of the nitroso group (

, 30 Da), resulting in a fragment at 108 m/z (4-methylaminopyridine radical cation).

-

-

Nuclear Magnetic Resonance (

H-NMR):-

Solvent: DMSO-

. -

Signals:

-

Pyridine Ring: Two doublets (AA'BB' system) typically around

7.5–8.5 ppm. -

Methyl Group: A singlet around

3.5 ppm. -

Rotamer Effect: Depending on temperature, the methyl signal may appear as two distinct peaks or a broadened singlet due to syn/anti isomerism.

-

-

Analytical Methodologies (LC-MS/MS)

For trace quantification (ppb levels) in pharmaceutical matrices, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Trace Quantification of NNAP

-

Objective: Quantify NNAP at limits of quantification (LOQ) < 26.5 ng/day (based on acceptable intake limits).

-

Instrumentation: Triple Quadrupole MS (QQQ) with UHPLC.

Step-by-Step Workflow:

-

Sample Preparation:

-

Dissolve drug substance in Methanol (avoids solubility issues).

-

Vortex for 5 minutes; Centrifuge at 10,000 rpm to remove insoluble excipients.

-

Filter through 0.22 µm PTFE filter (ensure filter compatibility study is done to rule out adsorption).

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient:

-

0-1 min: 5% B (Hold for retention of polar NNAP).

-

1-6 min: 5% -> 95% B (Elution).

-

6-8 min: 95% B (Wash).

-

8.1 min: 5% B (Re-equilibration).

-

-

-

Mass Spectrometry Parameters (MRM Mode):

-

Ionization: Electrospray Ionization (ESI) Positive.

-

Transition 1 (Quantifier): 138.1

108.1 (Loss of NO). -

Transition 2 (Qualifier): 138.1

78.1 (Pyridine ring fragmentation). -

Collision Energy: Optimized per instrument (typically 15-25 eV).

-

Visualization: Analytical Workflow

Figure 2: Standardized LC-MS/MS workflow for the detection of NNAP impurities.

Toxicological Context & Safety

NNAP belongs to the Cohort of Concern for nitrosamines. These compounds are high-potency mutagens that require strict control below the Threshold of Toxicological Concern (TTC).

-

Mechanism of Toxicity: Metabolic activation (

-hydroxylation) leads to the formation of unstable diazonium ions, which alkylate DNA (specifically guanine residues), causing mutations. -

Regulatory Limit (AI): While specific limits vary by jurisdiction and drug dose, the general Acceptable Intake (AI) for nitrosamines of this class is often set at 18 ng/day or 26.5 ng/day unless compound-specific toxicology data supports a higher limit.

-

Safety Handling:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 146271, 4-Nitrosomethylaminopyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: N-methyl-N-nitrosopyridin-4-amine (CAS 16219-99-1).[3] Retrieved from [Link][3]

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

LookChem. CAS 16219-99-1 Data Sheet. Retrieved from [Link]

Sources

Technical Monograph: N-Methyl-N-(pyridin-4-yl)nitrous Amide (NMPNA)

[1]

Executive Summary

N-Methyl-N-(pyridin-4-yl)nitrous amide (CAS: 16219-99-1), scientifically designated as N-Methyl-N-nitroso-4-pyridinamine (4-NMPY), is a nitrosamine impurity of critical concern in pharmaceutical development.[1] While often overshadowed by high-profile nitrosamines like NDMA or NDEA, NMPNA represents a specific class of heterocyclic nitrosamines that can form during the synthesis of pyridine-containing Active Pharmaceutical Ingredients (APIs).

This guide provides a comprehensive technical analysis of NMPNA, focusing on its synthesis, unique metabolic toxicology (contrasting with its 2-isomer), and validated analytical methodologies for its detection at trace levels (ppb).

Chemical Architecture & Synthesis[3]

Structural Identity

The nomenclature "nitrous amide" is derived from the compound's classification as an amide of nitrous acid (

| Property | Data |

| IUPAC Name | N-Methyl-N-nitroso-4-pyridinamine |

| Common Synonyms | 4-Nitrosomethylaminopyridine; 4-NMPY; N-Methyl-N-(pyridin-4-yl)nitrous amide |

| CAS Number | 16219-99-1 |

| Molecular Formula | |

| Molecular Weight | 137.14 g/mol |

| SMILES | CN(C1=CC=NC=C1)N=O |

Synthetic Pathway (Origin of Impurity)

NMPNA typically forms via the nitrosation of the precursor secondary amine, N-methylpyridin-4-amine. This reaction occurs readily under acidic conditions in the presence of a nitrosating agent (e.g., sodium nitrite, nitrous acid, or alkyl nitrites).

Mechanism:

-

Formation of Nitrosonium Ion: Nitrite (

) reacts with acid ( -

Electrophilic Attack: The lone pair on the exocyclic nitrogen of the amine attacks the electrophilic nitrogen of the nitrosonium ion.

-

Deprotonation: Loss of a proton yields the stable nitrosamine.

Visualization: Synthesis Mechanism

Figure 1: Mechanism of NMPNA formation via electrophilic nitrosation of secondary amines.

Toxicological Profile & Risk Assessment

The Isomer Paradox (4-NMPY vs. 2-NMPY)

A critical distinction in toxicology is the difference between the 4-isomer (NMPNA) and the 2-isomer (2-NMPY).

-

2-NMPY (Carcinogenic): Undergoes

-hydroxylation, leading to an unstable intermediate that decomposes into a diazonium ion. This ion alkylates DNA (specifically guanine), causing mutations. -

4-NMPY (NMPNA - Equivocal/Lower Toxicity): Research indicates that NMPNA is resistant to

-hydroxylation due to the electron-withdrawing nature of the pyridine ring at the para-position. Instead, it primarily undergoes N-oxidation or ring hydroxylation , which are detoxification pathways.

Regulatory Caution: Despite literature suggesting lower mutagenicity for the 4-isomer compared to the 2-isomer, regulatory agencies (FDA, EMA) generally treat all structure-activity relationship (SAR) positive nitrosamines as part of the "Cohort of Concern" (Class 1 mutagens) until definitive Ames test and transgenic rodent assay data prove otherwise.

Visualization: Metabolic Activation vs. Detoxification

Figure 2: Metabolic fate of NMPNA. The detoxification pathway (green) is kinetically favored over the bioactivation pathway (red) for the 4-isomer.

Analytical Methodology (LC-MS/MS)[4]

Detecting NMPNA requires high sensitivity (LOQ < 1.0 ng/mL) due to the strict Acceptable Intake (AI) limits for nitrosamines (typically 18 ng/day or 26.5 ng/day depending on potency class).

Method Principle

The gold standard for detection is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Protocol: Self-Validating Workflow

Reagents:

-

Internal Standard (IS): N-Methyl-d3-N-nitroso-4-pyridinamine (Deuterated NMPNA). Crucial for correcting matrix effects.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Methanol.

Step-by-Step Procedure:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Dissolve drug substance in water.

-

Load onto an HLB (Hydrophilic-Lipophilic Balance) cartridge.

-

Wash with 5% Methanol (removes salts/polar impurities).

-

Elute with 100% Methanol.

-

Validation Check: Recovery must be 80-120%.

-

-

LC Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Flow Rate: 0.3 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

MS/MS Detection (MRM Transitions):

-

Ionization: Electrospray Positive (ESI+).

-

Quantifier Ion: 138.1

108.1 (Loss of NO). -

Qualifier Ion: 138.1

66.1 (Fragmentation of pyridine ring).

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| NMPNA | 138.1 | 108.1 | 15 |

| NMPNA-d3 (IS) | 141.1 | 111.1 | 15 |

Visualization: Analytical Workflow

Figure 3: LC-MS/MS workflow for trace quantification of NMPNA.

Control Strategy & Remediation

To ensure pharmaceutical quality, a control strategy based on the "Avoid-Control-Remove" hierarchy is required.

-

Avoidance:

-

Replace sodium nitrite in steps involving secondary amines. Use alkyl nitrites or azide chemistry if possible.

-

Segregate nitric acid usage from amine storage areas.

-

-

Process Control (Scavengers):

-

If nitrosating conditions are unavoidable, add scavengers such as Ascorbic Acid or Alpha-Tocopherol . These agents react with the nitrosonium ion (

) faster than the amine, preventing NMPNA formation.

-

-

Purification:

-

NMPNA is moderately polar. Standard crystallization may not remove it efficiently if it co-crystallizes.

-

Preparative HPLC or Resin Scavenging (using sulfonic acid resins) are effective for removal from the final API.

-

References

-

Preussmann, R., et al. (1979). "Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines." Carcinogenesis.

-

European Medicines Agency (EMA). (2023). "Nitrosamine impurities in human medicinal products." EMA/409815/2020 Rev.16.

-

U.S. Food and Drug Administration (FDA). (2021). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry.

-

PubChem. (2025).[2] "Compound Summary: N-Methyl-N-nitroso-4-pyridinamine (CAS 16219-99-1)."[2][3][4]

-

ICH. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."

The Formation of N-Nitroso-Methylaminopyridines: A Technical Guide for Pharmaceutical Development

Foreword: The Imperative of Understanding Nitrosation

The discovery of N-nitrosamine impurities in common medications since 2018 has presented the pharmaceutical industry with one of its most significant quality and safety challenges.[1] These compounds, many of which are classified as probable human carcinogens, can form at trace levels during the synthesis of active pharmaceutical ingredients (APIs), the manufacturing of drug products, or during storage.[1][2] For drug development professionals, a profound understanding of the underlying chemistry that leads to their formation is not merely an academic exercise—it is a prerequisite for ensuring patient safety and regulatory compliance.

This guide focuses specifically on the N-nitrosation of methylaminopyridines, a class of secondary amines that can be present as starting materials, intermediates, or impurities in the synthesis of various pharmaceutical agents. The resulting N-nitroso-methylaminopyridines (NMPYs) are a pertinent example of Nitrosamine Drug Substance-Related Impurities (NDSRIs), which share a structural similarity to the API and require bespoke risk assessment and control strategies.[3]

Herein, we will deconstruct the core mechanisms of N-nitrosation, provide detailed methodologies for the controlled synthesis and analysis of NMPY isomers, and discuss the critical factors that influence their formation. This document is designed to serve as a practical, in-depth resource for researchers, chemists, and formulation scientists dedicated to mitigating the risks of nitrosamine impurities.

Part 1: The Fundamental Chemistry of N-Nitrosation

The formation of an N-nitrosamine is fundamentally an electrophilic substitution reaction at a nucleophilic nitrogen atom. The reaction requires two primary components: an amine substrate (in this case, methylaminopyridine) and a nitrosating agent.[4]

The Amine Precursor: Methylaminopyridine

Methylaminopyridine exists as three positional isomers: 2-, 3-, and 4-methylaminopyridine. As secondary amines, all three are susceptible to N-nitrosation. However, the nucleophilicity of the exocyclic methylamino group is modulated by the electronic properties of the pyridine ring. The nitrogen atom within the pyridine ring is electron-withdrawing, which deactivates the ring itself to electrophilic attack and reduces the basicity and nucleophilicity of the attached amino group compared to a simple dialkylamine.[5] This effect is most pronounced at the 2- and 4-positions due to resonance delocalization, which can influence the relative rates of nitrosation among the isomers.

The Nitrosating Agent: Sources and Activation

The most common nitrosating agent in the context of pharmaceutical manufacturing is derived from nitrite salts (e.g., sodium nitrite, NaNO₂).[4][6] Nitrite can be an intentional reagent or an impurity in raw materials, excipients, or even potable water used in manufacturing processes.[1]

Under acidic conditions, nitrite is protonated to form nitrous acid (HNO₂), which can then exist in equilibrium with various active nitrosating species, most notably dinitrogen trioxide (N₂O₃). The formation of N₂O₃ is a key step, as it is a much more potent nitrosating agent than nitrous acid itself.[4][7] The reaction mechanism proceeds via the attack of the neutral, unprotonated secondary amine on the nitrosating agent.

Caption: General pathway for N-nitrosation via nitrous acid activation.

While acidic conditions (typically pH 3-5) are optimal for generating potent nitrosating agents from nitrite, nitrosation can occur under other conditions.[8] For instance, reactions involving gaseous nitrogen oxides (like NO₂ and NO) can proceed through free-radical mechanisms, and certain catalysts can facilitate nitrosation even at neutral or basic pH.[8][9]

Part 2: Methodologies for the Synthesis of N-Nitroso-Methylaminopyridines

The ability to synthesize and isolate pure NMPY reference standards is critical for developing and validating the analytical methods required for their detection and quantification in drug products.[10][11] The following protocols are adapted from established, general methods for the N-nitrosation of secondary amines and are applicable to all three isomers of methylaminopyridine.

Method 1: Nitrosation with Sodium Nitrite and Acetic Acid

This is the most common and straightforward laboratory method for N-nitrosation, relying on the in-situ generation of nitrous acid.[12]

Protocol:

-

Dissolution: Dissolve one equivalent of the methylaminopyridine isomer in a mixture of glacial acetic acid and water (e.g., a 5:1 v/v ratio).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring. The low temperature is crucial to control the exothermic reaction and prevent the degradation of unstable nitrous acid.

-

Nitrite Addition: Prepare a concentrated aqueous solution of sodium nitrite (1.5 equivalents). Add this solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).

-

Work-up: Once the reaction is complete, carefully quench any excess nitrous acid by adding a saturated solution of ammonium sulfamate or urea until gas evolution ceases. Basify the solution to pH ~8-9 with a suitable base (e.g., sodium carbonate or dilute sodium hydroxide) to neutralize the acid and deprotonate any remaining amine.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-nitroso-methylaminopyridine can be purified by flash column chromatography on silica gel.

Caption: Workflow for NMPY synthesis using sodium nitrite and acid.

Method 2: Nitrosation with tert-Butyl Nitrite (TBN)

This method offers an alternative under milder, often non-aqueous or even solvent-free conditions, which can be advantageous for substrates with acid-sensitive functional groups. TBN acts as an organic source of the nitroso group.

Protocol:

-

Substrate Preparation: Dissolve the methylaminopyridine isomer (1 equivalent) in a suitable aprotic solvent like dichloromethane or tetrahydrofuran (THF). Alternatively, for a solvent-free reaction, the neat amine can be used.

-

Reagent Addition: Add tert-butyl nitrite (1.5-2 equivalents) to the solution or neat amine at room temperature with stirring.

-

Reaction: Monitor the reaction by TLC or LC. The reaction is often rapid, completing within 30 minutes to a few hours at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate slow reactions.

-

Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TBN. The resulting tert-butanol byproduct is also volatile.

-

Purification: The crude product can often be obtained in high purity, but if necessary, it can be further purified by column chromatography.

Method 3: Nitrosation with Nitric Oxide (NO) Gas

This industrial-scale method involves the direct reaction of a secondary amine with nitric oxide gas under pressure. It avoids the use of nitrite salts and acids but requires specialized equipment (an autoclave). A patent specifically lists N-methylaminopyridine as a suitable substrate for this process.[13]

Protocol:

-

Charging Reactor: Charge a stainless steel autoclave with the methylaminopyridine isomer, optionally in an inert solvent like n-hexane.[13]

-

Inerting: Cool, evacuate, and flush the autoclave with an inert gas (e.g., nitrogen).

-

Pressurizing: Introduce nitric oxide (NO) gas to a superatmospheric pressure (e.g., 250-400 psi).[13]

-

Reaction: Heat the reactor to a specified temperature (e.g., 50-70 °C). The reaction progress can be monitored by the drop in pressure as the NO gas is consumed.[13]

-

Isolation: After the reaction is complete, cool the reactor, vent the excess pressure safely, and recover the reaction mixture.

-

Purification: The product can be isolated and purified by distillation or chromatography.[13]

| Method | Nitrosating Agent | Typical Conditions | Advantages | Disadvantages |

| 1. Aqueous Acid | NaNO₂ / H⁺ | 0-5 °C, Aqueous Acetic Acid | Readily available reagents, well-established. | Requires acidic conditions, potential for side reactions. |

| 2. Organic Nitrite | tert-Butyl Nitrite | Room Temp, Aprotic Solvent or Neat | Mild, acid-free, fast, clean reaction. | Reagent is less common than NaNO₂. |

| 3. Gas Phase | Nitric Oxide (NO) | 50-70 °C, >20 psi | Economical for large scale, high yields.[13] | Requires specialized high-pressure equipment. |

Part 3: Analytical Characterization and Quantification

Given the extremely low acceptable intake (AI) limits for nitrosamines (often in the nanogram-per-day range), highly sensitive and selective analytical methods are required.[14][15]

Primary Analytical Techniques

The gold-standard techniques for trace-level nitrosamine analysis are hyphenated mass spectrometry methods.[15][16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique. It offers excellent separation of the target nitrosamine from the API and other matrix components, coupled with highly sensitive and specific detection using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[14][17]

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This technique is particularly well-suited for volatile and thermally stable nitrosamines. Headspace sampling can be employed to minimize matrix effects.[14][16]

-

High-Resolution Mass Spectrometry (LC-HRMS): Techniques like Orbitrap or Time-of-Flight (TOF) provide accurate mass measurements, which aids in the confident identification of unknown nitrosamines and differentiation from isobaric interferences.[14]

Method Validation Considerations

Any analytical method used for nitrosamine quantification must be rigorously validated according to ICH guidelines. Key parameters include:

-

Specificity: The ability to unequivocally assess the analyte in the presence of the API, degradants, and excipients.[14]

-

Limit of Quantification (LOQ): The method's LOQ must be sufficiently low, typically at or below 30% of the acceptable intake limit, to support risk assessments and control strategies like skip-testing.

-

Accuracy and Precision: Demonstrating that the method provides results that are close to the true value and are reproducible.

-

Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range.

Part 4: Risk Assessment and Mitigation Strategies

The control of NMPYs and other NDSRIs is guided by a risk-based approach. The process involves identifying potential sources of both the methylaminopyridine precursor and nitrosating agents and implementing controls to prevent their reaction.

Caption: A risk-based approach to nitrosamine control.

Mitigation During API Synthesis

-

Process Optimization: Carefully control reaction conditions to avoid those that favor nitrosation. This includes adjusting pH away from the optimal range of 3-5, maintaining lower temperatures, and using non-aqueous solvents where possible.[8]

-

Reagent and Solvent Control: Qualify suppliers to ensure that raw materials, recovered solvents, and catalysts are free from significant nitrite or amine contamination.

-

Quenching: If nitrosating agents like nitrous acid are used intentionally (e.g., to quench residual azide), ensure that no secondary amines are present in the same step.

Mitigation in Drug Product Formulation and Storage

The risk of nitrosamine formation does not end with API synthesis; it can also occur in the final drug product.[3][6]

-

Excipient Selection: Certain excipients have been found to contain higher levels of nitrite impurities. Selecting low-nitrite grades of excipients is a primary control strategy.[6]

-

Use of Inhibitors (Scavengers): Incorporating antioxidants into the formulation can effectively inhibit nitrosamine formation. These compounds react more readily with nitrosating agents than the amine, "scavenging" them from the system. Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are common examples.[3]

-

pH Modification: For solid dosage forms, adjusting the formulation's micro-environment pH to be neutral or basic can significantly reduce the rate of nitrosation.[3]

-

Packaging and Storage: Protect the drug product from high temperatures and humidity, and use packaging materials that do not contribute reactive species (e.g., nitrocellulose-containing blister packs).

Conclusion: A Proactive Stance on Nitrosamine Control

The challenge posed by N-nitroso-methylaminopyridines and other NDSRIs requires a comprehensive and proactive approach. It is no longer sufficient to test for these impurities reactively; instead, a deep mechanistic understanding must be applied to prevent their formation from the outset. By controlling the purity of raw materials, optimizing synthetic and formulation processes, and employing robust analytical science, drug developers can build quality and safety into their products, ensuring they deliver their therapeutic benefit without undue risk to patients. This guide serves as a foundational tool in that critical endeavor.

References

- Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2026-01-23). Source not available.

-

Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). International Journal of Toxicology. Available at: [Link]

-

Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines. (2024). Chemistry—Methods. Available at: [Link]

- US3090786A - Preparation of nitrosamines. (1963). Google Patents.

- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.). Source not available.

-

Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. (1985). PubMed. Available at: [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). PMC - NIH. Available at: [Link]

- Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines. (2025-10-16). Source not available.

-

Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? (2014). Chemistry Stack Exchange. Available at: [Link]

-

Kinetic studies on the mechanism of the nitraminopyridine rearrangement. (1982). Semantic Scholar. Available at: [Link]

-

Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis. Available at: [Link]

-

4-nitrosomethylaminopyridine (NMAP) | CAS 16219-99-1. (n.d.). Veeprho. Available at: [Link]

-

N-Nitroso Methyl Amino Pyridine | CAS No: 16219-99-1. (n.d.). Cleanchem. Available at: [Link]

-

Nitrosamine synthesis by nitrosation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Review of Nitrosamine Drug-Substance Related Impuri es (NDSRI) in Pharmaceu cal Drugs: Risk Assessments. (2023). Medicines for Europe. Available at: [Link]

-

Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2025-05-14). ResearchGate. Available at: [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (n.d.). PMDA. Available at: [Link]

-

Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023). PubMed. Available at: [Link]

-

NDMA and Beyond: A Biased Kinetic Model to Assess Nitrosation Risk in Solid Drug Products. (n.d.). FDA. Available at: [Link]

-

Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). PMC - NIH. Available at: [Link]

-

Solid State Kinetics of Nitrosation Using Native Sources of Nitrite. (2023-03-01). Nitrosamines Exchange. Available at: [Link]

-

Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023). EDQM. Available at: [Link]

-

Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. (2025-07-25). Research Square. Available at: [Link]

-

N-Nitrosation of Amines by NO2 and NO: A Theoretical Study. (2007). NIST. Available at: [Link]

-

N-Methyl-N-nitroso-2-pyridinamine. (n.d.). PubChem. Available at: [Link]

-

(PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies. (2025-08-06). ResearchGate. Available at: [Link]

-

A substructure-based screening approach to uncover N-nitrosamines in drug substances. (2025-09-23). Journal of Food and Drug Analysis. Available at: [Link]

-

EMA Q&A Appendix 1 is updated Sept 4, 2024. (2024). Nitrosamines Exchange. Available at: [Link]

-

N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. (2010). ResearchGate. Available at: [Link]

-

Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets. (2024). FDA. Available at: [Link]

-

Acceleration of N-nitrosation reactions by electrophiles. (1991). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medicinesforeurope.com [medicinesforeurope.com]

- 3. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Solid State Kinetics of Nitrosation Using Native Sources of Nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-Nitrosation of Amines by NO2 and NO: A Theoretical Study | NIST [nist.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. veeprho.com [veeprho.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. US3090786A - Preparation of nitrosamines - Google Patents [patents.google.com]

- 13. pmda.go.jp [pmda.go.jp]

- 14. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrosomethylaminopyridine in Biological Systems

Introduction: The Nuances of Nitrosamine Carcinogenicity

N-nitroso compounds are a class of chemicals of significant interest in toxicology and drug development due to the potent carcinogenicity of many of its members.[1][2] These compounds are found in various environmental sources and can also form endogenously.[2] Their mechanism of action as carcinogens is a well-established paradigm: metabolic activation to reactive electrophilic species that form covalent adducts with DNA, leading to mutations if not repaired.[3][4]

This technical guide provides a detailed exploration of the biological fate of 4-NMAP, contrasting its metabolic pathways with its carcinogenic isomer to elucidate the core reasons for its lack of carcinogenicity. We will delve into the enzymatic processes, the resulting metabolites, and the implications for DNA interaction. Furthermore, this guide will provide detailed, field-proven methodologies for the in vitro and in vivo assessment of compounds like 4-NMAP.

The Core Mechanism: A Tale of Two Isomers - Metabolic Activation vs. Detoxification

The biological activity of N-nitrosamines is critically dependent on their metabolism, which is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[3][8] The key divergence in the biological effects of 2-NMPY and 4-NMAP lies in the position of the N-nitroso-N-methylamino group on the pyridine ring, which dictates the metabolic pathways that are favored.

The Carcinogenic Pathway of 2-Nitrosomethylaminopyridine (2-NMPY): A Path to DNA Damage

The carcinogenicity of 2-NMPY is a classic example of metabolic activation. The primary route of metabolism for 2-NMPY is α-C-hydroxylation, a process catalyzed by CYP enzymes.[5] This hydroxylation can occur on the methyl group, leading to the formation of an unstable intermediate that spontaneously decomposes to generate a highly reactive pyridine-2-diazonium intermediate.[5] This diazonium ion is a potent electrophile that can readily react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of 2-hydroxypyridine and 2-aminopyridine as urinary metabolites in rats treated with 2-NMPY provides strong evidence for the in vivo formation of this reactive diazonium intermediate.[5]

Caption: Metabolic activation pathway of 2-Nitrosomethylaminopyridine (2-NMPY).

The Non-Carcinogenic Pathway of 4-Nitrosomethylaminopyridine (4-NMAP): A Route of Detoxification

In stark contrast to its 2-isomer, 4-NMAP primarily undergoes metabolic pathways that lead to its detoxification and excretion.[5] Crucially, in vivo studies in rats have shown that 4-NMAP does not appear to be metabolized via α-C-hydroxylation to a significant extent.[5] This is evidenced by the absence of 4-hydroxypyridine in the urine of rats administered 4-NMAP, which would be the expected product from the breakdown of a putative pyridine-4-diazonium intermediate.[5]

Instead, the metabolism of 4-NMAP is characterized by the following detoxification reactions:

-

N-oxidation: The formation of 4-Nitrosomethylaminopyridine-N-oxide is a major metabolic pathway.[5] N-oxidation of the pyridine ring is a common detoxification pathway for pyridine-containing compounds, as it increases water solubility and facilitates excretion.[9]

-

Ring Hydroxylation: 4-NMAP can undergo hydroxylation directly on the pyridine ring, producing a metabolite where the N-nitroso group remains intact.[5] This also increases the polarity of the molecule, aiding in its elimination.

-

Denitrosation and Demethylation: The presence of 4-aminopyridine as a metabolite suggests a pathway involving denitrosation (loss of the nitroso group) to form 4-methylaminopyridine, which is then demethylated.[5] Denitrosation is a key detoxification step that removes the toxophoric N-nitroso moiety.

The unchanged parent compound is also found in the urine, indicating that a portion of the administered dose is excreted without being metabolized.[5]

Caption: Metabolic detoxification pathways of 4-Nitrosomethylaminopyridine (4-NMAP).

Implications for Carcinogenicity and DNA Interaction

The profound difference in the metabolic fates of 2-NMPY and 4-NMAP is the determining factor in their differential carcinogenicity. The formation of a reactive diazonium intermediate from 2-NMPY leads to the generation of DNA adducts, which are widely considered to be the initiating events in chemical carcinogenesis.[4] In contrast, the metabolic pathways of 4-NMAP are primarily detoxification routes that either excrete the compound unchanged or convert it into more polar, readily excretable metabolites without the formation of a reactive, DNA-damaging species.[5]

Experimental Methodologies for the Study of 4-Nitrosomethylaminopyridine

A thorough investigation of the biological activity of a nitrosamine like 4-NMAP requires a multi-faceted experimental approach. The following protocols provide a framework for assessing the metabolism, mutagenicity, and DNA-damaging potential of such compounds.

Experimental Workflow

Caption: A comprehensive experimental workflow for assessing 4-NMAP.

Protocol 1: In Vitro Metabolism with Liver Microsomes

This protocol is designed to identify the metabolites of 4-NMAP and to determine which CYP enzymes are involved in its metabolism.

1. Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (e.g., from rat, mouse, or human)

-

4-Nitrosomethylaminopyridine (from a stock solution in a suitable solvent like DMSO)

-

(Optional) Specific CYP inhibitors to probe the role of individual isozymes. 2. Initiation of the Reaction:

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of NADPH (cofactor for CYP enzymes). 3. Incubation:

-

Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 60 minutes). 4. Termination of the Reaction:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). 5. Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. 6. Analysis:

-

Reconstitute the residue in a suitable mobile phase.

-

Analyze the sample by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This assay assesses the mutagenic potential of 4-NMAP. An enhanced protocol is recommended for nitrosamines.[10][11][12]

1. Bacterial Strains:

-

Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA (pKM101)). 2. Metabolic Activation:

-

Prepare S9 mix from the liver of Aroclor 1254-induced rats or hamsters. 3. Pre-incubation:

-

In a test tube, combine:

-

The test compound (4-NMAP) at various concentrations.

-

The bacterial tester strain.

-

S9 mix (for assays with metabolic activation) or buffer (for assays without).

-

-

Incubate this mixture at 37°C for 20-30 minutes. 4. Plating:

-

Add molten top agar to the pre-incubation mixture.

-

Pour the mixture onto minimal glucose agar plates. 5. Incubation:

-

Incubate the plates at 37°C for 48-72 hours. 6. Scoring:

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Protocol 3: DNA Adduct Analysis by ³²P-Postlabeling

This highly sensitive method is used to detect the presence of DNA adducts.[13][14]

1. DNA Isolation:

-

Isolate DNA from the tissues of animals treated with 4-NMAP or from in vitro incubations of 4-NMAP with DNA and a metabolic activation system. 2. DNA Digestion:

-

Enzymatically digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase. 3. Adduct Enrichment (Optional but Recommended):

-

Enrich the adducted nucleotides by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducts) or by butanol extraction. 4. Radiolabeling:

-

Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. 5. Chromatographic Separation:

-

Separate the ³²P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. 6. Detection and Quantification:

-

Visualize the adducts by autoradiography.

-

Quantify the level of adducts by scintillation counting or phosphorimaging of the excised adduct spots.

Quantitative Data Summary

| Parameter | 4-Nitrosomethylaminopyridine (4-NMAP) | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |

| Primary Metabolic Pathways | N-oxidation, Ring Hydroxylation, Denitrosation | α-C-Hydroxylation (activation), Carbonyl Reduction |

| Key Metabolites | 4-NMAP-N-oxide, Ring-hydroxylated 4-NMAP, 4-Aminopyridine | NNAL, Hydroxy-NNK derivatives |

| CYP Isozyme Involvement | Likely CYPs (specific isozymes not identified) | CYP2A3, CYP2A13 (in rats and humans, respectively) |

| Enzyme Kinetics (Illustrative) | Not Available | NNK 4-hydroxylation (by CYP2A3): Vmax: 10.8 ± 0.4 pmol/min/pmol P450Km: 4.6 ± 0.5 µM |

| Mutagenicity (Ames Test) | Expected to be Negative | Positive with S9 activation |

| DNA Adduct Formation | Not Detected (inferred) | Methyl and Pyridyloxobutyl adducts |

Conclusion

The case of 4-Nitrosomethylaminopyridine provides a compelling illustration of the principle that the biological activity of a chemical is intrinsically linked to its metabolic fate. While belonging to a class of compounds notorious for their carcinogenicity, 4-NMAP is rendered non-carcinogenic by its preferential metabolism through detoxification pathways, namely N-oxidation, ring hydroxylation, and denitrosation. This stands in stark contrast to its carcinogenic isomer, 2-NMPY, which undergoes metabolic activation to a DNA-reactive diazonium intermediate.

For researchers and professionals in drug development, this underscores the importance of a thorough mechanistic understanding of a compound's metabolism. The absence of α-C-hydroxylation and the subsequent lack of formation of a reactive electrophile are the key factors in the safety profile of 4-NMAP. The experimental protocols detailed in this guide provide a robust framework for the comprehensive assessment of nitrosamines and other potentially genotoxic impurities, ensuring the safety and integrity of pharmaceutical products.

References

-

Axios Research. (n.d.). 4-nitrosomethylaminopyridine - CAS - 16219-99-1. Retrieved from [Link]

- Crespi, C. L., Penman, B. W., Steimel, D. T., Smith, T., Yang, C. S., & Gelboin, H. V. (2001). COMPARATIVE METABOLISM OF THE TOBACCO-SPECIFIC NITROSAMINES 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL BY RAT CYTOCHROME P450 2A3 AND HUMAN CYTOCHROME P450 2A13. Drug Metabolism and Disposition, 29(2), 174-180.

-

European Medicines Agency. (2024, March 26). Appendix 3 to Questions and answers for marketing - authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitigation Public Workshop. Retrieved from [Link]

- Hecht, S. S. (2018). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Toxins, 10(9), 356.

-

JoVE. (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination [Video]. YouTube. Retrieved from [Link]

- Lijinsky, W., & Singer, G. M. (1979). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. Journal of Cancer Research and Clinical Oncology, 94(1), 1-6.

-

MDPI. (n.d.). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The 32P-postlabeling assay for DNA adducts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and cognitive functioning in older adults: The National Health and Nutrition Examination Survey 2013–2014. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of the enzyme isoforms responsible for the N ‐oxide detoxification pathway in tobacco specific nitrosamines (TSNAs). Retrieved from [Link]

-

PubMed Central. (n.d.). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Retrieved from [Link]

-

PubMed. (n.d.). The 32P-postlabeling assay for DNA adducts. Retrieved from [Link]

-

PubMed. (n.d.). In vitro metabolism of N-nitrodialkylamines. Retrieved from [Link]

-

PubMed. (n.d.). Metabolism of 4-nitroaniline by Rat Liver Microsomes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). Retrieved from [Link]

-

PubMed. (n.d.). Characterization of cytochrome P450 2A4 and 2A5-catalyzed 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) metabolism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The metabolism of N-nitrosomethylaniline. Retrieved from [Link]

-

PubMed. (n.d.). Induction of N-nitrosodimethylamine metabolism in liver and lung by in vivo pyridine treatments of rabbits. Retrieved from [Link]

-

PubMed. (n.d.). Nicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-butanone metabolism by cytochrome P450 2B6. Retrieved from [Link]

-

PubMed. (n.d.). Comparative tumorigenicity and DNA methylation in F344 rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosodimethylamine. Retrieved from [Link]

-

PubMed. (n.d.). 32P-Postlabeling Analysis of DNA Adducts. Retrieved from [Link]

-

ScienceDirect. (n.d.). A deep dive into historical Ames study data for N-nitrosamine compounds. Retrieved from [Link]

-

ScienceDirect. (n.d.). Metabolism of 4-nitroaniline by rat liver microsomes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Genetic Biomarkers of Metabolic Detoxification for Personalized Lifestyle Medicine. Retrieved from [Link]

-

PLOS. (2022, May 16). Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replicati. Retrieved from [Link]

-

Scribd. (n.d.). Ames Mutagenicity of N-Nitrosamines. Retrieved from [Link]

-

SynZeal. (n.d.). 4-nitrosomethylaminopyridine. Retrieved from [Link]

-

PubMed. (n.d.). Comparison of the metabolism of 2,4-toluenediamine in rats and mice. Retrieved from [Link]

-

National Institutes of Health. (n.d.). In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Retrieved from [Link]

-

ResearchGate. (n.d.). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrosamine. Retrieved from [Link]

-

MDPI. (2022, December 6). Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method. Retrieved from [Link]

-

MDPI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Nitrosamines without published AI, and possibly negative for carcinogenicity - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. hesiglobal.org [hesiglobal.org]

- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

Technical Assessment: 4-Nitrosomethylaminopyridine (4-NMAP) in Isoniazid

This guide provides an in-depth technical assessment of 4-Nitrosomethylaminopyridine (4-NMAP) , a specific nitrosamine impurity associated with the synthesis and stability of Isoniazid (INH) . It addresses the chemical origin, paradoxical toxicological profile, and required control strategies for drug developers.

Status: Critical Impurity | CAS: 16219-99-1 | Structure: N-methyl-N-nitroso-4-pyridinamine[1]

Executive Summary

4-Nitrosomethylaminopyridine (4-NMAP) represents a unique challenge in the landscape of nitrosamine impurities. Unlike the "sartan" impurities (NDMA, NDEA) which are potent carcinogens, 4-NMAP exhibits a toxicological paradox : it is mutagenic in in vitro bacterial assays (Ames positive) but has demonstrated negative carcinogenicity in in vivo rodent bioassays.

For Isoniazid manufacturers, the presence of 4-NMAP is typically not a degradation product of the API itself (which lacks an N-methyl group) but a process-related impurity stemming from the use of 4-Dimethylaminopyridine (DMAP) as a catalyst or from contaminated starting materials. This guide outlines the mechanism of formation, the scientific basis for a risk-based specification, and the analytical protocols required for detection.[2]

Chemical Basis & Root Cause Analysis

Structural Identity

-

IUPAC Name:

-methyl- -

Molecular Formula:

[][4][5] -

Key Feature: A pyridine ring substituted at the 4-position with a nitrosated methylamine group.[6][7][8]

Formation Mechanism (The "DMAP Pathway")

Isoniazid (Pyridine-4-carbohydrazide) does not contain the

Mechanism:

-

Demethylation: Residual DMAP undergoes oxidative demethylation (often trace metal-catalyzed) to form 4-Methylaminopyridine (MAP) .

-

Nitrosation: In the presence of a nitrosating agent (e.g., sodium nitrite used in diazotization steps, or nitrous acid contaminants in water/air), MAP reacts to form 4-NMAP.

Figure 1: The genesis of 4-NMAP from the acylation catalyst DMAP.[9]

Toxicological Assessment & Acceptable Intake (AI)

The Mutagenicity/Carcinogenicity Paradox

Regulatory bodies generally treat nitrosamines as part of the "Cohort of Concern" (Class 1 mutagens). However, 4-NMAP possesses a distinct metabolic profile that mitigates its in vivo risk.

| Assay | Result | Mechanistic Explanation |

| Ames Test (In Vitro) | Positive (TA100 +S9) | Metabolic activation in bacteria generates reactive electrophiles capable of DNA alkylation. |

| Carcinogenicity (In Vivo Rat) | Negative | In whole animals, detoxification pathways (denitrosation and N-oxidation) dominate over the activation pathway (alpha-hydroxylation). |

Metabolic Fate: Activation vs. Detoxification

The carcinogenicity of nitrosamines typically relies on

Figure 2: Metabolic divergence explaining the lack of in vivo carcinogenicity for 4-NMAP.

Regulatory Limit Strategy

Despite the negative carcinogenicity data, most regulatory filings initially default to the Carcinogenic Potency Categorization Approach (CPCA) unless the negative bioassay is formally accepted by the agency.

-

CPCA Score: 4 (Pyridine ring reduces potency).

-

Default AI: 1500 ng/day (based on updated CPCA logic for pyridines) or 100 ng/day (conservative Category 2 interpretation).

-

Recommended Strategy: Propose an AI of 1500 ng/day citing the CPCA score, and support it with the Preussmann et al. (1979) negative carcinogenicity study to argue for "Non-Mutagenic Carcinogen" status if higher limits are needed.

Analytical Strategy (LC-MS/MS)

Due to the polarity of the pyridine ring, 4-NMAP requires specific chromatographic conditions to ensure retention and separation from the Isoniazid matrix.

Method Parameters

| Parameter | Specification |

| Instrument | UPLC-MS/MS (Triple Quadrupole) |

| Ionization | Electrospray Ionization (ESI) Positive Mode |

| Column | Bifunctional C18 or Phenyl-Hexyl (e.g., HSS T3), 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | Low organic start (2% B) to retain polar pyridine; ramp to 95% B. |

Mass Transitions (MRM)

-

Precursor Ion:

138.1 -

Quantifier Ion:

108.1 (Loss of -

Qualifier Ion:

66.1 (Pyridine ring fragmentation)

Sample Preparation

-

Dissolution: Dissolve Isoniazid API in Water:Methanol (90:10).

-

Extraction: Liquid-Liquid Extraction (LLE) is generally not effective due to 4-NMAP's polarity. Use Solid Phase Extraction (SPE) with a polymeric weak cation exchange (WCX) cartridge if matrix interference is high.

-

Filtration: 0.22 µm PVDF filter (ensure filter compatibility study is performed to rule out adsorption).

Control & Mitigation Strategy

To ensure compliance with ICH M7 and nitrosamine guidelines, the following control strategy is recommended:

-

Process Optimization (Primary Control):

-

Eliminate DMAP: Replace DMAP with less problematic catalysts (e.g., imidazole) if synthetic yield allows.

-

Quench Nitrites: If a diazotization step is used upstream, ensure complete quenching of residual nitrite using sulfamic acid or urea before introducing any secondary amines.

-

-

Supplier Qualification:

-

Audit starting material suppliers (specifically 4-cyanopyridine) for the presence of 4-methylaminopyridine impurities.

-

-

Scavenger Addition:

-

In drug product formulation, the addition of Ascorbic Acid or Alpha-tocopherol can inhibit the nitrosation of trace secondary amines during shelf-life.

-

References

- Preussmann, R., et al. (1979). "Chemical structure and carcinogenicity of aliphatic hydrazo, azo, and azoxy compounds and of triazenes, potential in vivo alkylating agents." Journal of the National Cancer Institute, 62(1), 153-156.

-

U.S. Food and Drug Administration (FDA). (2023). "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)."

-

European Medicines Agency (EMA). (2023). "Nitrosamines impurities in human medicinal products at risk."[2][10] EMA/409815/2020.

-

BOC Sciences. "4-Nitrosomethylaminopyridine (CAS 16219-99-1) Product Information."[][11]

-

Veeprho Laboratories. "4-Nitrosomethylaminopyridine Impurity Standard."

Sources

- 1. 4-aminopyridine suppliers USA [americanchemicalsuppliers.com]

- 2. pubs.acs.org [pubs.acs.org]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Isoniazid - Wikipedia [en.wikipedia.org]

- 6. sciforum.net [sciforum.net]

- 7. QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. treatmentactiongroup.org [treatmentactiongroup.org]

- 11. britiscientific.com [britiscientific.com]

Control of 4-Nitrosomethylaminopyridine (4-NMAP): Environmental Determinants and Mitigation Strategies

Executive Summary

The formation of 4-Nitrosomethylaminopyridine (4-NMAP) represents a critical compliance risk in the synthesis and formulation of pyridine-containing active pharmaceutical ingredients (APIs). Unlike simple dialkyl nitrosamines (e.g., NDMA), 4-NMAP formation is frequently driven by the degradation of 4-Dimethylaminopyridine (DMAP) —a ubiquitous acylation catalyst—into its secondary amine precursor, 4-Methylaminopyridine (4-MAP) .

This guide moves beyond basic regulatory compliance to address the mechanistic and environmental drivers of 4-NMAP. We analyze the "environment" not merely as the manufacturing suite, but as the reaction matrix (micro-environment) and the storage condition (macro-environment).

Part 1: The Chemistry of Hazard